molecular formula C5H10FNO B7963344 3-Fluoropiperidin-4-ol CAS No. 373604-29-6

3-Fluoropiperidin-4-ol

Cat. No.: B7963344
CAS No.: 373604-29-6
M. Wt: 119.14 g/mol
InChI Key: BZSUXEBLJMWFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoropiperidin-4-ol (CAS: 1524707-65-0) is a fluorinated derivative of piperidine with the molecular formula C5H10FNO and a molecular weight of 119.14 g/mol . This compound serves as a crucial intermediate in enantioselective synthesis and medicinal chemistry, where the introduction of a fluorine atom is a common strategy to modulate the basicity of the piperidine nitrogen, thereby influencing the binding affinity, metabolic stability, and physicochemical properties of potential drug candidates . Its primary research value lies in its role as a versatile scaffold for the development of pharmaceuticals, particularly for neurological disorders such as Alzheimer's disease, where its derivatives have been investigated as acetylcholinesterase inhibitors . The compound has also been studied for its potential antimicrobial and antibiofilm activities, showing efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli . From a synthetic perspective, efficient routes to access this scaffold, such as cinchona alkaloid-derived catalytic enantioselective fluorination, highlight its importance in obtaining enantiopure material for advanced research applications . Attention: For research use only. Not for human or veterinary use. Proper safety precautions, including the use of personal protective equipment and working in a fume hood, are recommended.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoropiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSUXEBLJMWFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314430
Record name 3-Fluoro-4-piperidinol
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Molecular Weight

119.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373604-29-6
Record name 3-Fluoro-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373604-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-piperidinol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Fluoropiperidin 4 Ol and Its Derivatives

Enantioselective Synthesis of 3-Fluoropiperidin-4-ol (B3394453)

Achieving high enantioselectivity in the synthesis of this compound is critical for its application as a building block in pharmaceuticals. Various strategies have been developed to control the absolute configuration at the stereogenic centers.

Organocatalytic Approaches: Chiral Amine Catalysis

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. One notable approach for synthesizing cis-1-Boc-3-fluoropiperidin-4-ol involves an enantioselective fluorination of a ketone precursor. acs.orgnih.gov This method utilizes a chiral amine catalyst to direct the stereochemical outcome of the fluorination step.

Initial studies employed a modified cinchona alkaloid catalyst, following a methodology reported by MacMillan, to achieve the desired enantioselectivity. nih.gov Further research demonstrated that this complex catalyst could be replaced by more accessible, commercially available primary amines. acs.org Specifically, α-methylbenzylamine was found to provide similar levels of enantioselectivity. nih.gov The resulting fluorinated piperidinol can be readily crystallized to obtain enantiomerically pure material. acs.orgnih.gov This organocatalytic route provides the first enantioselective pathway to both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol, a highly valued building block. nih.gov

Catalyst TypeSpecific Catalyst ExampleKey FeatureRef
Modified Cinchona Alkaloid9-deoxy-9-epi-aminoquinine derivativeHigh enantioselectivity in fluorination acs.org
Commercial Primary Amineα-methylbenzylamineAccessible, cost-effective alternative with similar enantioselectivity nih.gov

Metal-Catalyzed Asymmetric Hydrogenation of Fluorinated Precursors

Metal-catalyzed asymmetric hydrogenation is a cornerstone of enantioselective synthesis. For this compound, this strategy is often applied to the reduction of a 3-fluoropiperidin-4-one (B1326556) precursor. The Noyori-type asymmetric hydrogenation, which typically employs a Ruthenium(II)-chiral diphosphine ligand complex, is a prominent example. researchgate.net

This reaction reduces the ketone functionality to a hydroxyl group while establishing a new stereocenter. The choice of the chiral ligand (e.g., BINAP) on the metal catalyst is critical for inducing high levels of both diastereoselectivity and enantioselectivity. researchgate.net The process can be optimized to generate a single cis enantiomer from a racemic precursor, demonstrating the power of this method for creating multiple stereocenters with precise control. researchgate.net Beyond ruthenium, rhodium-based catalysts have also been employed for the asymmetric hydrogenation of fluorinated N-heterocycles. springernature.comnih.gov

PrecursorCatalyst SystemProductKey OutcomeRef
1-Boc-3-fluoropiperidin-4-oneRu(II)-BINAP complexcis-1-Boc-3-fluoropiperidin-4-olHigh diastereo- and enantioselectivity (>90%) researchgate.net
FluoropyridinesRhodium-carbene catalystall-cis-(multi)fluorinated piperidinesHighly diastereoselective formation springernature.comnih.gov

Dynamic Kinetic Resolution in the Synthesis of 3-Fluoropiperidin-4-one Precursors

Dynamic kinetic resolution (DKR) is a powerful strategy that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single product isomer. mdpi.com This technique has been successfully applied to the synthesis of precursors for this compound. researchgate.net

In the context of the Noyori asymmetric hydrogenation of racemic 1-Boc-3-fluoropiperidin-4-one, the reaction proceeds under DKR conditions. researchgate.net The chiral Ru(II) catalyst selectively hydrogenates one enantiomer of the fluorinated ketone faster than the other, while the unreacted enantiomer rapidly epimerizes in the reaction medium. This simultaneous reduction and racemization process funnels the entire racemic starting material into a single desired enantiomer of the cis-3-fluoropiperidin-4-ol (B2384693) product. This approach has been scaled to a multi-gram level, yielding the single enantiomer in 60% yield after crystallization. researchgate.net

Chiral Auxiliary-Mediated Stereocontrolled Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed. This strategy has been utilized to synthesize enantioenriched fluorinated piperidines. nih.gov

One such approach involves preparing an oxazolidine-substituted pyridine (B92270), where the oxazolidine (B1195125) is derived from a chiral source and acts as the auxiliary. nih.gov This chiral precursor is then subjected to hydrogenation under acidic conditions. The presence of the chiral auxiliary directs the diastereoselective reduction of the pyridine ring to form the corresponding piperidine (B6355638). The stereochemistry established in this step is controlled by the auxiliary, which can then be cleaved to yield the enantioenriched fluorinated piperidine product. nih.gov

Diastereoselective Synthetic Pathways to this compound Derivatives

Controlling the relative stereochemistry between substituents on the piperidine ring is crucial for defining the three-dimensional shape and biological activity of the molecule. Diastereoselective methods are employed to achieve this control.

Reductive Methodologies for Piperidine Core Formation (e.g., Hydrogenation of Fluoropyridines)

The catalytic hydrogenation of substituted pyridines is a direct and atom-economical method for forming the piperidine core. nih.govorganic-chemistry.org When applied to fluoropyridines, this approach can be highly diastereoselective, typically favoring the formation of cis-substituted piperidines. nih.gov

A simple and robust method for the cis-selective hydrogenation of fluoropyridines utilizes a commercially available heterogeneous palladium catalyst. nih.gov This protocol effectively reduces a wide range of fluoropyridines to the corresponding (multi)fluorinated piperidines with excellent diastereoselectivity. nih.gov Another advanced method is the rhodium-catalyzed dearomatization–hydrogenation (DAH) process. springernature.comnih.gov This one-pot reaction first uses a boron reagent like pinacol (B44631) borane (B79455) (HBpin) to dearomatize the fluoropyridine, forming diene intermediates that are then hydrogenated. This strategy enables the highly diastereoselective formation of various all-cis-(multi)fluorinated piperidines. springernature.comnih.gov

MethodCatalystKey FeaturesProduct StereochemistryRef
Heterogeneous HydrogenationPalladium on Carbon (Pd/C)Simple, robust, tolerates other aromatic systemscis-selective nih.gov
Dearomatization-Hydrogenation (DAH)Rhodium-carbene complexOne-pot process, overcomes catalyst poisoningall-cis springernature.comnih.gov

Annulation Strategies (e.g., Palladium-Catalyzed [4+2] Annulation)

Palladium-catalyzed [4+2] annulation has emerged as a powerful and modular strategy for the synthesis of functionalized 3-fluoropiperidines. This approach allows for the rapid assembly of the piperidine core from readily available starting materials. A notable example involves the reaction of α-fluoro-β-ketoesters with a cyclic carbamate (B1207046) in the presence of a palladium catalyst.

The process is initiated by the allylation of the α-fluoro-β-ketoester, which then undergoes a condensation reaction. For instance, reacting α-fluoro-β-ketoester 1a with cyclic carbamate 2 using 5 mol % of Pd(dba)₂ and 15 mol % of a specific ligand, followed by treatment with trifluoroacetic acid (TFA), yields the desired 3-fluoropiperidine (B1141850) 4a in high yield. nih.govnih.gov This reaction can be performed as a one-pot procedure without the need to isolate the intermediate, and it has been successfully scaled up to multigram quantities with comparable results. nih.govnih.gov

This methodology is applicable to a range of α-fluoro-β-ketoesters, demonstrating its versatility. The resulting functionalized 3-fluoropiperidines serve as versatile intermediates for further chemical transformations. nih.gov

Table 1: Examples of Palladium-Catalyzed [4+2] Annulation for 3-Fluoropiperidine Synthesis This table is interactive. Users can sort and filter the data.

Entry α-Fluoro-β-ketoester Product Yield (%) Reference
1 1a (R¹=Ph, R²=Et) 4a 85 nih.gov
2 1b (R¹=4-MeOPh, R²=Et) 4b 82 nih.gov
3 1c (R¹=4-FPh, R²=Et) 4c 78 nih.gov

Intramolecular Cyclization Reactions for Piperidine Ring Construction

Intramolecular cyclization represents a fundamental strategy for the construction of the piperidine ring. In this approach, a linear substrate already containing the nitrogen atom undergoes a ring-closing reaction to form the heterocyclic system. The cyclization can proceed through the formation of either a new carbon-nitrogen bond or a new carbon-carbon bond. nih.gov

Various methods can be employed to induce intramolecular cyclization, including:

Radical-Mediated Amine Cyclization : This method involves the generation of a radical on a linear amino-aldehyde substrate, which then undergoes cyclization. For example, a cobalt(II) catalyst can be used to initiate the radical intramolecular cyclization, leading to the formation of piperidine derivatives in good yields. nih.gov

Reductive Hydroamination/Cyclization : This cascade reaction can be used for the synthesis of piperidines from substrates containing an alkyne and an amino group. The reaction is typically mediated by an acid, which functionalizes the alkyne and leads to the formation of an enamine and subsequently an iminium ion. The reduction of this intermediate then yields the piperidine ring. nih.gov

Intramolecular Heck Reaction : Palladium-catalyzed intramolecular Heck reactions are a well-established method for the formation of nitrogen-containing heterocycles.

Ring-Closing Metathesis (RCM) : This powerful reaction, often catalyzed by ruthenium-based catalysts, is widely used to form cyclic alkenes, including those embedded in a piperidine ring, from acyclic diene precursors.

The choice of the specific intramolecular cyclization strategy depends on the substitution pattern of the desired piperidine and the available starting materials.

Strategic Fluorination Approaches for this compound Scaffolds

Electrophilic Fluorination Techniques on Piperidine Precursors

Electrophilic fluorination is a common method for synthesizing monofluorinated piperidine derivatives, which often requires the preparation of pre-functionalized precursors. acs.org An enantioselective route to cis-1-Boc-3-fluoropiperidin-4-ol has been developed utilizing an enantioselective fluorination step. nih.gov This method takes advantage of the methodology reported by MacMillan, which employs a modified cinchona alkaloid catalyst. nih.gov

In this approach, a silyl (B83357) enol ether precursor derived from 1-Boc-piperidin-4-one is subjected to fluorination with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), in the presence of a chiral catalyst. It has been shown that the cinchona alkaloid catalyst can be replaced by more readily available primary amines, such as α-methylbenzylamine, with comparable levels of enantioselectivity. nih.gov The resulting α-fluoroketone can then be reduced to afford the desired cis-3-fluoropiperidin-4-ol. The piperidinol products are often crystalline, which allows for the separation of enantiopure material. nih.gov

Deoxyfluorination Strategies for Hydroxylated Piperidines

Deoxyfluorination is a powerful strategy for converting a hydroxyl group into a fluorine atom. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues like Deoxo-Fluor are commonly used for this transformation. rsc.orgenamine.net The mechanism generally involves the activation of the alcohol by the deoxyfluorinating agent, followed by nucleophilic substitution by a fluoride (B91410) ion. rsc.org

An interesting application of this strategy in the context of piperidine synthesis involves the deoxyfluorination of α-hydroxyphosphonates derived from proline. Treatment of these compounds with DAST can lead to a ring expansion, yielding β-fluoro-α-phosphonate piperidines. rsc.org This transformation proceeds through the formation of an aziridinium (B1262131) ion intermediate, which is subsequently opened by a fluoride ion. rsc.org

The choice of deoxyfluorinating reagent can be critical. While DAST is widely used, it has safety concerns due to its potential for thermal decomposition. ucla.edu More stable alternatives like Deoxo-Fluor and PyFluor have been developed to address these issues, often offering improved chemoselectivity and easier purification. ucla.edusigmaaldrich.com

Table 2: Common Deoxyfluorination Reagents This table is interactive. Users can sort and filter the data.

Reagent Acronym Key Features Reference
Diethylaminosulfur trifluoride DAST Widely used, but with thermal instability. nih.gov
Bis(2-methoxyethyl)aminosulfur trifluoride Deoxo-Fluor More thermally stable than DAST. enamine.net

Chemical Reactivity and Derivatization of this compound

The this compound scaffold possesses two key functional handles for further derivatization: the secondary amine and the hydroxyl group. The presence of the fluorine atom at the 3-position can influence the reactivity of these functional groups.

Functionalization of the Hydroxyl Group (e.g., Oxidation, Reduction, Substitution)

The hydroxyl group at the 4-position of the piperidine ring offers a versatile point for modification through oxidation, reduction (of the corresponding ketone), and substitution reactions.

Oxidation: The secondary alcohol of this compound can be oxidized to the corresponding ketone, 3-fluoropiperidin-4-one. Mild and selective oxidizing agents are preferred to avoid side reactions. The Dess-Martin periodinane (DMP) is a suitable reagent for this transformation. wikipedia.orgorganic-chemistry.org DMP is a hypervalent iodine compound that allows for the efficient oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions, typically at room temperature in chlorinated solvents. wikipedia.orgorganic-chemistry.org This reagent is known to be compatible with a wide variety of functional groups, including those found in fluorinated compounds. acs.org

Reduction: The corresponding ketone, N-protected 3-fluoropiperidin-4-one, can be stereoselectively reduced to afford either the cis- or trans-3-fluoropiperidin-4-ol. For example, a Noyori-type asymmetric reduction under dynamic kinetic resolution conditions can produce a single cis-enantiomer with high diastereoselectivity and enantioselectivity. researchgate.net Chemoselective reduction of related 3-fluoropiperidine derivatives has also been achieved using reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce an imine in the presence of an ester, leading to the saturated piperidine with high diastereoselectivity. nih.govnih.gov

Substitution: The hydroxyl group itself is a poor leaving group for nucleophilic substitution reactions. To facilitate substitution, it must first be converted into a better leaving group, such as a tosylate, mesylate, or halide. This can be achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base. Once activated, the carbon at the 4-position is susceptible to attack by various nucleophiles, allowing for the introduction of a wide range of functional groups.

Transformations Involving the Piperidine Nitrogen (e.g., N-Alkylation, Amidation, Protection)

The secondary amine of the this compound core is a versatile functional group that readily participates in a variety of chemical transformations. These reactions are fundamental for introducing molecular diversity and modulating the physicochemical properties of the resulting derivatives, such as basicity and lipophilicity, which are critical for their application in medicinal chemistry. The strategic manipulation of this nitrogen atom through protection, alkylation, and amidation is a key step in the synthesis of complex molecules containing the fluorinated piperidine scaffold.

N-Protection: To prevent unwanted side reactions during multi-step syntheses, the piperidine nitrogen is often protected with a suitable functional group. The choice of protecting group is crucial and depends on its stability to subsequent reaction conditions and the ease of its eventual removal. The tert-butyloxycarbonyl (Boc) group is widely employed due to its stability and facile cleavage under acidic conditions. For instance, the reaction of this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) provides the N-Boc protected intermediate, which is a key precursor for further functionalization. This protected form, cis-1-Boc-3-fluoropiperidin-4-ol, is a highly valued building block in medicinal chemistry. nih.govacs.org

N-Alkylation: Direct N-alkylation of the piperidine nitrogen introduces alkyl substituents, a common strategy for synthesizing analogues of bioactive compounds. This can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. A particularly effective method is reductive amination, where the piperidine nitrogen reacts with an aldehyde or ketone in the presence of a reducing agent, like sodium triacetoxyborohydride, to form the N-alkylated product with high efficiency and diastereoselectivity. nih.gov This approach allows for the introduction of a wide array of substituents, from simple alkyl chains to more complex functionalized moieties.

Table 1: Examples of Transformations on the Piperidine Nitrogen

Transformation Reagent Example Product Type Significance
N-Protection Di-tert-butyl dicarbonate (Boc₂O) N-Boc-3-fluoropiperidin-4-ol Masks the nucleophilicity and basicity of the nitrogen, enabling selective reactions elsewhere in the molecule. nih.gov
N-Alkylation Aldehyde/Ketone + NaBH(OAc)₃ N-Alkyl-3-fluoropiperidin-4-ol Introduces diverse substituents, modulating biological activity and pharmacokinetic properties. nih.gov
Amidation Acyl Chloride or Activated Carboxylic Acid N-Acyl-3-fluoropiperidin-4-ol Converts the basic amine to a neutral amide, influencing polarity and hydrogen bonding capabilities.

Regio- and Stereoselective Substitutions on the Fluorine-Bearing Ring Carbon

The introduction of substituents onto the piperidine ring, particularly in a regio- and stereocontrolled manner, is a significant synthetic challenge. The presence of the fluorine atom at the C3 position profoundly influences the reactivity and stereochemical outcome of reactions on the piperidine core. Advanced synthetic strategies often focus on the stereoselective reduction of a ketone precursor to establish the desired stereochemistry of the hydroxyl group relative to the fluorine atom.

A prevalent strategy for accessing specific diastereomers of this compound involves the reduction of an N-protected-3-fluoropiperidin-4-one. The choice of reducing agent and reaction conditions dictates the facial selectivity of the hydride attack on the carbonyl group, leading to either the cis or trans diastereomer. For example, the reduction of racemic 1-Boc-3-fluoropiperidin-4-one can be controlled to yield specific isomers. researchgate.net

A noteworthy advancement is the use of dynamic kinetic resolution in conjunction with a Noyori-type reduction. This process applied to racemic 1-Boc-3-fluoropiperidin-4-one results in the formation of a single cis enantiomer with high diastereoselectivity (>90%) and enantioselectivity (>90%). researchgate.net This method is scalable and provides a single enantiomer in a 60% yield after crystallization, highlighting a powerful approach to creating stereochemically pure, complex building blocks. researchgate.net The ability to selectively generate either the cis or trans isomer is of paramount importance, as the spatial arrangement of the fluoro and hydroxyl groups is often a critical determinant of a molecule's biological activity.

Table 2: Stereoselective Reduction of 1-Boc-3-fluoropiperidin-4-one

Reaction Type Conditions / Catalyst System Primary Product Diastereo-/Enantioselectivity Reference
Noyori Reduction with Dynamic Kinetic Resolution Ru(II)-based catalyst system Single cis enantiomer >90% de, >90% ee researchgate.net
Chemoselective Reduction NaBH(OAc)₃ in acetic acid Saturated cis-piperidine High diastereoselectivity nih.gov

These methodologies underscore the sophisticated chemical strategies employed to synthesize precisely structured this compound derivatives. The control over the substitution and stereochemistry at both the piperidine nitrogen and the ring carbons is essential for the exploration of this chemical space in various scientific disciplines.

Stereochemical Elucidation and Conformational Analysis of 3 Fluoropiperidin 4 Ol and Analogues

Stereoisomerism in 3-Fluoropiperidin-4-ol (B3394453): Research on Diastereomeric and Enantiomeric Forms

Due to the presence of two stereocenters at positions C3 and C4, this compound can exist as multiple stereoisomers. These isomers are categorized as diastereomers and enantiomers.

Diastereomers : The relative orientation of the fluorine and hydroxyl groups gives rise to two diastereomers: cis and trans. In the cis isomer, the fluorine and hydroxyl groups are on the same side of the piperidine (B6355638) ring, while in the trans isomer, they are on opposite sides. Diastereomers are stereoisomers that are not mirror images of each other and can possess different physical and chemical properties, such as melting points and reactivity libretexts.org.

Enantiomers : Each diastereomer (cis and trans) is chiral and therefore exists as a pair of enantiomers (non-superimposable mirror images). For example, the cis form exists as (3R,4R)-3-fluoropiperidin-4-ol and (3S,4S)-3-fluoropiperidin-4-ol.

Significant research has been directed towards the selective synthesis of these stereoisomers. Notably, the first enantioselective synthesis for both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol has been reported. nih.gov This building block is highly valued in medicinal chemistry. The synthesis utilized an enantioselective fluorination reaction, and the resulting piperidinols could be crystallized to achieve high enantiopurity nih.gov.

Conformational Behavior of Fluorinated Piperidine Rings

The six-membered piperidine ring typically adopts a chair conformation. The introduction of a fluorine atom, however, introduces complex stereoelectronic interactions that significantly influence the ring's conformational preferences.

The conformation of fluorinated piperidines is governed by a delicate balance of several stereoelectronic forces. Contrary to simple steric predictions where the larger fluorine atom would be expected to occupy the equatorial position, a notable preference for the axial position is often observed in 3-fluoropiperidine (B1141850) and its derivatives. d-nb.inforesearchgate.net This preference is attributed to:

Hyperconjugation : This is a stabilizing interaction that involves the donation of electron density from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital. wikipedia.org This interaction is maximized when the C-H and C-F bonds are anti-periplanar, a condition met when the fluorine atom is in the axial position, leading to a stabilizing gauche relationship between the fluorine and the ring nitrogen. researchgate.netresearchgate.net

Charge-Dipole Interactions : In protonated fluoropiperidines, a strong electrostatic attraction between the positively charged nitrogen (N+) and the partially negative fluorine (Fδ-) further stabilizes the axial conformer. researchgate.netbeilstein-journals.org This is sometimes referred to as an electrostatic gauche effect. beilstein-journals.org

The conformational equilibrium of the fluorinated piperidine ring is highly sensitive to the nature of other substituents on the ring and the protecting group on the nitrogen atom. d-nb.infonih.gov A systematic study of various substituted and protected fluorinated piperidines revealed that solvation and solvent polarity also play a critical role in determining the final conformational outcome. d-nb.inforesearchgate.nethuji.ac.il

N-Protecting Groups : The choice of the nitrogen protecting group can invert the conformational preference. For instance, in cis-3-fluoro-5-methylpiperidine, both the trifluoroacetyl (TFA) and hydrochloride (HCl) analogues show a preference for the equatorial fluorine orientation. nih.gov However, in other substituted piperidines, TFA-analogues may favor an equatorial fluorine while the corresponding HCl-analogues favor an axial fluorine. nih.gov

Ring Substituents : Additional substituents on the ring introduce further steric and electronic effects. In cis-3-fluoro-4-methylpiperidine, the steric influence of the methyl group plays a major role in promoting a strong axial preference for the fluorine atom across TFA, HCl, and unprotected (NH) analogues. d-nb.infonih.gov

Solvent Polarity : The polarity of the solvent can significantly shift the conformational equilibrium. Increasing solvent polarity can enhance the stability of the more polar axial conformer, sometimes inverting the conformational preference observed in nonpolar solvents. d-nb.info

Table 1: Influence of N-Protecting Group and Substitution Pattern on the Conformational Preference of the Fluorine Atom in Piperidine Analogues. d-nb.infonih.govnih.gov
CompoundN-Protecting GroupObserved F ConformationKey Influencing Factors
3-FluoropiperidineTFAAxialHyperconjugation, Charge-Dipole
3-FluoropiperidineHClAxialStrong Charge-Dipole (N+-H···F)
cis-3-Fluoro-4-methylpiperidineTFA/HCl/NHAxialSteric influence of methyl group, Hyperconjugation
cis-3-Fluoro-5-methylpiperidineTFA/HClEquatorialComplex steric and electronic interplay
Piperidine with substituent adjacent to NTFAEquatorialSteric hindrance with TFA group
Piperidine with substituent adjacent to NHClAxialReduced steric clash compared to TFA

Spectroscopic and Diffraction Techniques for Stereochemical and Conformational Assignment

The elucidation of the precise stereochemistry and conformational preferences of this compound and its analogues relies on a combination of advanced analytical techniques.

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) is the primary tool for studying conformational behavior in solution. d-nb.info 19F NMR is particularly powerful for directly observing the fluorine environment. The magnitude of the vicinal coupling constants between fluorine and adjacent protons (3JF,H) is highly dependent on the dihedral angle, as described by the Karplus equation. soton.ac.uk This allows for the unambiguous assignment of the fluorine atom as axial or equatorial. For example, large 3JF,H values (e.g., ~38-40 Hz) are indicative of an axial fluorine, while smaller values (e.g., ~7-12 Hz) suggest an equatorial orientation. researchgate.net

X-ray Crystallography : This technique provides definitive, high-resolution information about the molecular structure in the solid state. It can confirm the relative stereochemistry (cis or trans) and the precise chair conformation of the piperidine ring. researchgate.net X-ray analysis of cis-1-Boc-3-fluoropiperidin-4-ol has been used to confirm its structure unequivocally. nih.gov

Computational Chemistry Approaches to Conformational Analysis and Prediction

Computational chemistry serves as a powerful complement to experimental techniques, providing deep insights into the underlying forces that govern conformational preferences.

Density Functional Theory (DFT) is widely used to model fluorinated piperidines. researchgate.netnih.gov Methods such as M06-2X with a large basis set (e.g., def2-QZVPP) can accurately predict the experimentally observed conformers in almost all cases. nih.gov These computational studies allow for:

Energy Calculations : Determining the relative free energies (ΔG) of different conformers (e.g., axial-F vs. equatorial-F) to predict the most stable state.

Solvation Modeling : Using models like the Polarizable Continuum Model (PCM), the effect of different solvents on the conformational equilibrium can be simulated, often matching experimental observations. nih.gov

These theoretical analyses, when combined with experimental NMR and X-ray data, provide a comprehensive and robust understanding of the stereochemical and conformational properties of this compound and related compounds. chemrxiv.org

Applications of 3 Fluoropiperidin 4 Ol Scaffolds in Advanced Research and Chemical Biology

3-Fluoropiperidin-4-ol (B3394453) as a Core Scaffold in Medicinal Chemistry Research

The strategic incorporation of the this compound scaffold into drug candidates can profoundly influence their pharmacological properties. The presence of the fluorine atom, with its high electronegativity and small van der Waals radius, can lead to improved metabolic stability, enhanced binding affinity, and altered basicity of the piperidine (B6355638) nitrogen, all of which are critical parameters in drug design. mdpi.comresearchgate.net

The substitution of hydrogen with fluorine in the piperidine ring can significantly impact how a ligand interacts with its biological target. The highly polarized C-F bond can participate in favorable electrostatic and multipolar interactions with protein backbones, often with backbone carbonyl groups, potentially increasing binding affinity. nih.govresearchgate.net The introduction of fluorine can also induce conformational changes in the ligand, which may lead to a more favorable orientation within the binding pocket. researchgate.net

In non-clinical studies, the replacement of a hydroxyl group with fluorine in certain compounds has demonstrated a notable increase in binding potency. For instance, fluorinated analogues have shown up to a 10-fold improvement in binding over their non-fluorinated counterparts in some contexts. sci-hub.box This enhancement is often attributed to the unique electronic properties of fluorine, which can lead to more favorable interactions with the target protein. researchgate.net

Table 1: Impact of Fluorine Substitution on Binding Affinity

Compound/Analogue Target Change in Binding Affinity Reference
Fluorinated Phenyl Analogue Dipeptidyl peptidase-4 (DPP-4) ~5-fold more potent sci-hub.box
2,4,5-trifluorophenyl derivative Dipeptidyl peptidase-4 (DPP-4) Modest enhancement of enzyme inhibition sci-hub.box

A primary application of fluorination in medicinal chemistry is to enhance the metabolic stability of drug candidates. mdpi.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by metabolic enzymes such as cytochrome P450s. mdpi.comnih.gov By strategically placing a fluorine atom at a metabolically vulnerable position on the this compound scaffold, the rate of metabolic degradation can be reduced, leading to improved pharmacokinetic profiles. mdpi.com

For example, fluorination of an electron-rich phenyl ring in a pyrazolo[1,5-a]pyrimidine (B1248293) inhibitor of CSNK2 was shown to reduce in vivo metabolism and improve the pharmacokinetic profile. mdpi.com This strategy blocked oxidation by CYP450 enzymes, a common metabolic pathway. mdpi.com

CompoundMetabolic Effect of FluorinationEnzyme Family InvolvedReference
Pyrazolo[1,5-a]pyrimidine inhibitorReduced in vivo metabolism, improved PK profileCytochrome P450 (CYP450) mdpi.com
[18F]3-Fluoro-4-AminopyridineReadily metabolized, deuteration did not improve stabilityCytochrome P450 (CYP2E1) nih.gov

The strongly electron-withdrawing nature of the fluorine atom exerts a significant inductive effect, which can substantially lower the basicity (pKa) of the nearby piperidine nitrogen. sci-hub.box This modulation of pKa is a critical aspect of drug design, as it influences the ionization state of the molecule at physiological pH. The protonation state affects a molecule's solubility, permeability across biological membranes, and its ability to interact with its target. nih.gov

The pKa of a nitrogen heterocycle is a key determinant of its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov The introduction of fluorine can lower the pKa of cyclic amines, with the effect being additive with multiple fluorine substitutions. sci-hub.box This change in basicity can be crucial for optimizing a drug's pharmacokinetic and pharmacodynamic profile.

Table 2: Effect of Fluorine Substitution on pKa of Amines

Amine pKa Reference
Piperidine 11.22 sci-hub.box
3-Fluoropiperidine (B1141850) 9.40 sci-hub.box
4-Fluoropiperidine 10.5 sci-hub.box
3,3-Difluoropiperidine 7.42 sci-hub.box

Design and Synthesis of Conformationally Constrained this compound Analogues

Conformational constraint is a powerful strategy in drug design to lock a molecule into its bioactive conformation, thereby increasing potency and selectivity while reducing off-target effects. The this compound scaffold can be incorporated into more rigid molecular architectures to achieve this. The synthesis of such analogues often involves stereoselective methods to control the precise three-dimensional arrangement of atoms.

One approach involves tethering parts of the molecule to restrict rotation. For example, in the development of NMDA receptor antagonists, tethering a pendent methyl group to a phenolic aromatic ring via an oxygen atom created a conformationally restricted chromanol analogue. nih.gov This new ring system altered the stereochemical preference for receptor binding. nih.gov The synthesis of enantiomerically pure cis-1-Boc-3-fluoropiperidin-4-ol, a key building block, has been achieved through enantioselective fluorination, allowing for the creation of specific stereoisomers. nih.gov

Application in Fragment-Based Drug Discovery (as 3D fragments)

Fragment-based drug discovery (FBDD) is a successful approach for identifying lead compounds by screening small, low-molecular-weight fragments. dtu.dkmdpi.com Fragments with three-dimensional (3D) shapes are increasingly sought after as they can access more complex binding sites and offer better opportunities for lead optimization compared to flat, 2D fragments. researchgate.netvu.nl

The this compound motif, with its defined stereochemistry and sp3-rich character, is an excellent candidate for inclusion in 3D fragment libraries. dtu.dk The fluorine atom can also serve as a valuable NMR probe (¹⁹F-NMR) for screening, as it provides a sensitive and unambiguous signal for detecting binding to a target protein. dtu.dkmdpi.com The development of fluorinated, Fsp3-rich fragment libraries has been shown to be effective in identifying hits against diverse protein targets. dtu.dk

Development of Chemical Probes and Tools for Biological Research (e.g., non-clinical enzyme inhibitors, imaging agents)

Beyond their use as therapeutic candidates, this compound scaffolds are valuable for creating chemical probes and tools to investigate biological processes. nih.govnih.gov These tools can include potent and selective enzyme inhibitors for studying enzyme function or fluorescently labeled molecules for imaging biological events in real-time. rsc.org

The development of small molecule fluorescent probes allows for the visualization of specific analytes within cells and complex biological systems. nih.gov The unique properties of fluorine can also be leveraged in the design of ¹⁹F MRI probes for in vivo imaging. rsc.org The strategic fluorination of pyrazolo[1,5-a]pyrimidine chemotypes has been shown to be a productive approach for developing potent and selective CSNK2 inhibitors, which can serve as pharmacological tools. mdpi.com

Integration into Complex Biologically Active Structures

The this compound moiety is increasingly being utilized as a key structural motif in the design and synthesis of advanced bioactive molecules. Its incorporation can lead to compounds with enhanced pharmacological profiles, making it a valuable tool for researchers in drug discovery and chemical biology.

Fluorinated Amino Acid Derivatives

The synthesis of non-canonical amino acids is of great interest for creating novel peptides and proteins with tailored properties. The this compound scaffold provides a valuable framework for the construction of unique fluorinated amino acid derivatives.

A notable example is the stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives. researchgate.netresearchgate.netjyu.fi This approach often utilizes a starting material like an unsaturated bicyclic γ-lactam, commonly known as Vince-lactam. The synthetic strategy involves an oxidative ring opening of the lactam's carbon-carbon double bond to form a diformyl intermediate. This intermediate then undergoes a double reductive amination with various fluoroalkylamines to construct the fluorinated piperidine ring. The stereochemistry of the final amino acid derivative is controlled by the stereocenters present in the initial γ-lactam. researchgate.netjyu.fi

This methodology has been successfully employed to create a variety of fluorinated piperidine γ-amino acids. nih.gov The process begins with the protection of the starting lactam, followed by dihydroxylation to create a cis-diol. Oxidative cleavage of this diol yields the unstable diformylamino ester, which is immediately used in the reductive amination step with a suitable amine to form the six-membered piperidine ring. nih.gov

Starting MaterialKey TransformationResulting DerivativeReference
Unsaturated bicyclic γ-lactam (Vince-lactam)Oxidative ring opening, double reductive aminationFluorine-containing piperidine γ-amino acid derivatives researchgate.netresearchgate.net
Trifluoromethylated bicyclic β-lactamOxidative cleavage, ring closure and expansion via reductive aminationFluorinated piperidine and azepane β-amino acid derivatives nih.govthieme-connect.com

The introduction of the 3-fluoropiperidine scaffold into amino acid structures can significantly impact their conformational preferences and biological activity. The fluorine atom can influence hydrogen bonding patterns and electrostatic interactions, which are crucial for molecular recognition and binding to biological targets. scientificupdate.com

Natural Product Synthesis Intermediates

While the direct incorporation of the this compound scaffold into the total synthesis of natural products is an emerging area, its utility is more prominently demonstrated in the synthesis of fluorinated analogues of natural products. This strategy allows for the exploration of structure-activity relationships and the potential enhancement of the biological properties of the parent natural product.

For instance, 3-fluoropiperidine derivatives have been used in the synthesis of fluorinated analogues of the piperidine alkaloids pelletierine (B1199966) and coniine. These natural products exhibit interesting biological activities, and their fluorinated counterparts provide valuable probes for studying their mechanism of action and for developing new therapeutic agents.

The synthesis of these analogues often involves the electrophilic fluorination of a suitable piperidine precursor, followed by further functionalization to introduce the necessary side chains. The presence of the fluorine atom can alter the basicity of the piperidine nitrogen, which can have a profound effect on the molecule's biological activity and pharmacokinetic properties. scientificupdate.com For example, the introduction of a fluorine atom can modulate the pKa of the piperidine nitrogen, potentially reducing off-target effects, such as binding to the hERG potassium ion channel, which is associated with cardiovascular toxicity. scientificupdate.com

Natural ProductSynthetic Strategy for Fluorinated AnalogueKey IntermediatePotential Impact of Fluorination
PelletierineElectrophilic fluorination-allylation sequence2-allyl-3-fluoropiperidineAltered basicity and biological activity
ConiineElectrophilic fluorination-allylation sequence2-allyl-3-fluoropiperidineModified pharmacokinetic profile

The development of synthetic routes to fluorinated analogues of natural products is a testament to the growing importance of fluorine in drug design. The this compound scaffold serves as a crucial building block in this endeavor, enabling the creation of novel molecules with potentially superior therapeutic properties.

Q & A

Q. What synthetic routes are recommended for preparing 3-Fluoropiperidin-4-ol, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves fluorination of a piperidin-4-ol precursor using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. For example, fluorination at the 3-position requires precise temperature control (−20°C to 0°C) to avoid over-fluorination or ring-opening side reactions . Purity validation should combine HPLC (≥98% purity) with 19F NMR^{19}\text{F NMR} to confirm regioselectivity and absence of difluorinated byproducts (e.g., 3,3-difluoropiperidin-4-ol) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and skin irritation risks. Storage should be in airtight containers under inert gas (N2_2/Ar) at −20°C to prevent hydrolysis of the fluorine substituent. Spills require neutralization with calcium carbonate before disposal .

Q. How can researchers resolve discrepancies in reported melting points or solubility data for this compound?

  • Methodological Answer : Contradictions in physical properties often arise from polymorphic forms or hydrate formation. Perform differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify water content. Solubility studies should specify solvent polarity (e.g., logP = 0.8 in octanol/water) and pH conditions (pKa ~8.5 for the hydroxyl group) .

Advanced Research Questions

Q. How does fluorination at the 3-position alter the conformational equilibrium of piperidin-4-ol in drug discovery contexts?

  • Methodological Answer : Fluorine’s electronegativity increases the axial preference of the hydroxyl group via dipole-dipole interactions, stabilizing chair conformations. This can be quantified using 1H NMR^1\text{H NMR} coupling constants (e.g., J3F,4OHJ_{3-F,4-OH}) and DFT calculations (B3LYP/6-31G* level). Such stabilization may enhance binding affinity to targets like GPCRs or kinases .

Q. What strategies mitigate racemization during functionalization of this compound in asymmetric synthesis?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to preserve stereochemistry. Kinetic studies under varying pH (5–9) and temperature (0–25°C) can identify racemization thresholds. Monitoring via chiral HPLC (Chiralpak AD-H column) ensures enantiomeric excess (ee) ≥99% .

Q. How can computational modeling predict the metabolic stability of this compound derivatives?

  • Methodological Answer : Employ QSAR models trained on fluorinated piperidine libraries to predict CYP450 metabolism. Key parameters include topological polar surface area (TPSA <60 Ų) and metabolic soft spots (e.g., hydroxyl group). Validate predictions with in vitro microsomal assays (human liver microsomes, HLMs) and LC-MS/MS metabolite profiling .

Q. What analytical techniques are optimal for detecting fluorinated degradation products in stability studies?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) paired with LC-MS (ESI+) identifies hydrolytic defluorination products (e.g., piperidin-4-ol). 19F NMR^{19}\text{F NMR} quantifies residual fluorinated content, while X-ray crystallography confirms structural integrity of aged samples .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data for this compound across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer ionic strength, cell line variability). Standardize protocols using controls like 3,3-difluoropiperidin-4-ol and perform dose-response curves (IC50_{50} ± SEM) across multiple replicates. Meta-analysis of fluorinated fragment libraries can contextualize structure-activity relationships (SAR) .

Methodological Tables

Parameter Recommended Method Key Considerations
Synthesis PurityHPLC (C18 column, 220 nm)Check for difluorinated byproducts
Conformational Analysis19F NMR^{19}\text{F NMR} + DFTCompare axial vs. equatorial fluorine effects
Metabolic StabilityHLM assay + LC-MS/MSTrack defluorination metabolites

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.